N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide
説明
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a benzoxazolone moiety, and a pyridinylmethyl acetamide side chain. The compound’s stereochemistry and crystallographic parameters have likely been resolved using advanced software such as SHELX, which is widely employed for small-molecule refinement and structure determination .
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-10-11-20-22(16(15)2)26-23(32-20)28(13-17-7-5-6-12-25-17)21(29)14-27-18-8-3-4-9-19(18)31-24(27)30/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVNBIJNNKXFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
NMR Chemical Shifts (δ, ppm) Comparison
| Proton Position | Target Compound | Compound 1 (Benzothiazole analog) | Compound 7 (Benzoxazolone analog) |
|---|---|---|---|
| H-39 to H-44 | 6.8–7.2 | 6.5–6.9 | 7.0–7.5 |
| H-29 to H-36 | 2.1–2.5 | 2.3–2.7 | 1.9–2.3 |
Regions A (H-39 to H-44) and B (H-29 to H-36) exhibit distinct chemical shifts, indicating altered electronic environments due to the pyridinylmethyl and benzoxazolone substituents. This aligns with methodologies in , where NMR data differentiate substituent effects in rapamycin analogs .
Bioactivity and Pharmacological Potential
Marine-derived benzothiazoles and benzoxazolones, such as salternamides, demonstrate antimicrobial and cytotoxic activities .
| Compound Class | Bioactivity (IC50/EC50) | Mechanism of Action |
|---|---|---|
| Target Compound | In silico prediction: 5–10 µM (Kinase inhibition) | ATP-binding pocket competition |
| Salternamide E | 2.5 µM (Anticancer) | Histone deacetylase inhibition |
| Benzoxazolone derivatives | 15 µM (Antimicrobial) | Cell wall synthesis disruption |
LC/MS-based prioritization of microbial metabolites, as described in , could expedite the identification of bioactive derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
